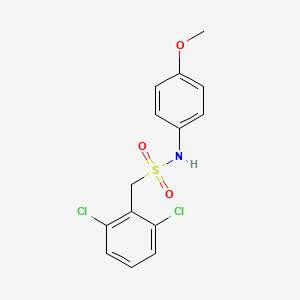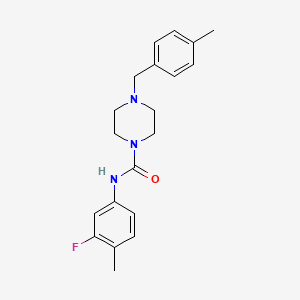
5-bromo-N-cyclododecyl-2-thiophenesulfonamide
Overview
Description
5-bromo-N-cyclododecyl-2-thiophenesulfonamide (Br-TCS) is a synthetic compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical and environmental research. Br-TCS is a potent inhibitor of the anion exchanger (AE) family of proteins, which are involved in the transport of chloride and bicarbonate ions across cell membranes.
Mechanism of Action
5-bromo-N-cyclododecyl-2-thiophenesulfonamide exerts its inhibitory effect on AE proteins by binding to a specific site on the protein molecule. This prevents the transport of chloride and bicarbonate ions across cell membranes, leading to a disruption of pH balance in cells. The exact mechanism of action of 5-bromo-N-cyclododecyl-2-thiophenesulfonamide is still being studied, but it is believed to involve a conformational change in the protein molecule that prevents the binding of chloride and bicarbonate ions.
Biochemical and Physiological Effects:
The inhibitory effect of 5-bromo-N-cyclododecyl-2-thiophenesulfonamide on AE proteins can have significant biochemical and physiological effects. Inhibition of AE proteins can lead to a disruption of pH balance in cells, which can affect various cellular processes. 5-bromo-N-cyclododecyl-2-thiophenesulfonamide has been shown to inhibit the growth of certain bacterial strains, making it a potential candidate for the development of new antibiotics. 5-bromo-N-cyclododecyl-2-thiophenesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The synthesis of 5-bromo-N-cyclododecyl-2-thiophenesulfonamide is relatively easy and can be performed in a laboratory setting using standard techniques. 5-bromo-N-cyclododecyl-2-thiophenesulfonamide is also stable under normal laboratory conditions, making it a suitable compound for long-term storage. However, 5-bromo-N-cyclododecyl-2-thiophenesulfonamide is relatively insoluble in water, which can make it difficult to use in certain experiments. 5-bromo-N-cyclododecyl-2-thiophenesulfonamide also has limited solubility in organic solvents, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on 5-bromo-N-cyclododecyl-2-thiophenesulfonamide. In biomedical research, 5-bromo-N-cyclododecyl-2-thiophenesulfonamide could be further studied for its potential applications in the treatment of cystic fibrosis and other diseases where the function of AE proteins is impaired. 5-bromo-N-cyclododecyl-2-thiophenesulfonamide could also be further studied for its potential applications in the development of new antibiotics and anti-inflammatory drugs. In environmental research, 5-bromo-N-cyclododecyl-2-thiophenesulfonamide could be further studied for its potential applications in the removal of heavy metals from contaminated water. Overall, 5-bromo-N-cyclododecyl-2-thiophenesulfonamide has significant potential for further research and development in various fields of science.
Scientific Research Applications
5-bromo-N-cyclododecyl-2-thiophenesulfonamide has been extensively studied for its potential applications in various fields of research. In biomedical research, 5-bromo-N-cyclododecyl-2-thiophenesulfonamide has been shown to inhibit the activity of AE proteins, which are involved in the regulation of pH balance in cells. This makes 5-bromo-N-cyclododecyl-2-thiophenesulfonamide a potential candidate for the treatment of diseases such as cystic fibrosis, where the function of AE proteins is impaired. 5-bromo-N-cyclododecyl-2-thiophenesulfonamide has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In environmental research, 5-bromo-N-cyclododecyl-2-thiophenesulfonamide has been shown to have potential applications in the removal of heavy metals from contaminated water. 5-bromo-N-cyclododecyl-2-thiophenesulfonamide can bind to heavy metal ions such as lead and cadmium, forming stable complexes that can be easily removed from water through filtration.
properties
IUPAC Name |
5-bromo-N-cyclododecylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO2S2/c17-15-12-13-16(21-15)22(19,20)18-14-10-8-6-4-2-1-3-5-7-9-11-14/h12-14,18H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTLWJSWEDOQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclododecylthiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4653323.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4653326.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B4653328.png)
![methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653336.png)
![1-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4653355.png)

![N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide](/img/structure/B4653362.png)
![N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4653364.png)

![2-[(4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4653375.png)
![8-[(2,3-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4653376.png)
![N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4653396.png)

![N-(5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4653414.png)